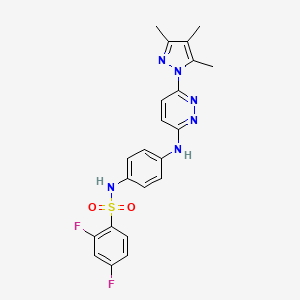![molecular formula C25H19BrN2O3 B12346546 6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one](/img/structure/B12346546.png)
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process may involve the cyclization of intermediates and the use of specific reagents such as boronic acids and palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as crystallization and chromatography are likely used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .
科学的研究の応用
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one has several scientific research applications:
作用機序
The mechanism of action of 6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
類似化合物との比較
Similar Compounds
8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound shares a similar quinoline core and exhibits biological activity.
6-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester: Another compound with a bromine and methoxy substitution pattern.
Uniqueness
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C25H19BrN2O3 |
|---|---|
分子量 |
475.3 g/mol |
IUPAC名 |
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C25H19BrN2O3/c1-30-21-10-6-5-9-17(21)22-14-20(28-31-22)24-23(15-7-3-2-4-8-15)18-13-16(26)11-12-19(18)27-25(24)29/h2-13,18,22H,14H2,1H3 |
InChIキー |
VOIZOYAOUDBWRB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2CC(=NO2)C3=C(C4C=C(C=CC4=NC3=O)Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide](/img/structure/B12346475.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12346484.png)

![ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B12346492.png)

![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346497.png)
![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)
![(2Z)-6-chloro-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346504.png)
![3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12346507.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12346511.png)
![N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B12346523.png)
![4-[5-(6-chloro-2-oxo-4-phenyl-4aH-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12346531.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12346549.png)
